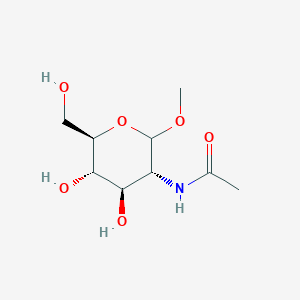

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside

Übersicht

Beschreibung

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of an acetylamino group at the second carbon of the glucopyranoside ring, which is a six-membered ring structure derived from glucose. It is commonly used in various scientific research fields due to its unique chemical properties and biological activities.

Wirkmechanismus

Target of Action

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, also known as D-Glucopyranoside, methyl 2-(acetylamino)-2-deoxy-, is a small molecule that primarily targets Chitotriosidase-1 in humans . Chitotriosidase-1 is an enzyme involved in the degradation of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .

Mode of Action

The interaction of this compound with its target, Chitotriosidase-1, results in the degradation of chitin, chitotriose, and chitobiose . This interaction plays a crucial role in the defense against nematodes and other pathogens .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the degradation of chitin and its derivatives . The downstream effects of this interaction include the breakdown of chitin into smaller molecules, which can then be utilized by the organism for various metabolic processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of chitin and its derivatives . This can result in the disruption of the structural integrity of organisms that rely on chitin for their structure, such as nematodes and other pathogens .

Biochemische Analyse

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside typically involves the acetylation of glucosamine. One common method includes the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetylated product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the acetylamino group under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to cell signaling and metabolism.

Medicine: It has potential therapeutic applications in the treatment of conditions such as osteoarthritis due to its anti-inflammatory properties.

Industry: It is used in the production of various pharmaceuticals and nutraceuticals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glucosamine: A precursor to Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside, commonly used in joint health supplements.

N-Acetylglucosamine: Another derivative of glucosamine with similar biological activities.

Chitosan: A polymer derived from glucosamine, used in various biomedical applications.

Uniqueness

This compound is unique due to its specific acetylation at the second carbon, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.

Biologische Aktivität

Methyl 2-(acetylamino)-2-deoxy-D-glucopyranoside (commonly referred to as GlcNAc) is a significant compound in glycobiology, primarily due to its structural similarity to glucose and its role as a building block in various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Target of Action

this compound predominantly targets Chitotriosidase-1 , an enzyme involved in the degradation of chitin and its derivatives. This interaction facilitates the breakdown of chitin into smaller oligosaccharides, such as chitotriose and chitobiose, which are crucial for various biological processes including immune response and cell signaling .

Mode of Action

The compound's action involves binding to Chitotriosidase-1, leading to enhanced degradation of chitin. This process is vital for organisms that utilize chitin as a structural component, such as fungi and arthropods. The degradation products can further influence cellular signaling pathways and metabolic processes .

Biochemical Pathways

This compound is implicated in several biochemical pathways:

- Degradation of Chitin : The primary pathway involves the hydrolysis of chitin, impacting organisms that rely on this polysaccharide for structural integrity.

- Cell Signaling : The degradation products can modulate signaling pathways related to inflammation and immune responses.

- Glycosaminoglycan Synthesis : The compound has been shown to influence the synthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix .

Cellular Effects

Research indicates that this compound affects various cellular functions:

- Cellular Metabolism : It competes with D-[3H]glucosamine for incorporation into GAGs, leading to decreased synthesis rates. In vitro studies have shown that analogs can significantly reduce the incorporation of glucosamine into GAGs without affecting protein synthesis .

- Gene Expression Modulation : The compound may alter gene expression profiles related to metabolic pathways and inflammatory responses .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of GAG Synthesis : A study demonstrated that methyl 2-acetamido-2-deoxy-D-glucose analogs inhibited the incorporation of glucosamine into GAGs, suggesting a competitive inhibition mechanism. At a concentration of 1.0 mM, one analog reduced glucosamine incorporation to approximately 7% of control levels .

- Therapeutic Potential in Osteoarthritis : Due to its anti-inflammatory properties, there is ongoing research into the use of this compound for treating osteoarthritis. Its ability to modulate GAG synthesis could help restore cartilage integrity in affected joints .

- Chemical Properties and Reactions : this compound can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for synthesizing more complex molecules used in pharmaceuticals .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOCXOZYFLVKN-VARJHODCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.